molecular formula C20H23N5O2 B2600281 1-tert-butyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 863447-59-0

1-tert-butyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2600281
CAS No.: 863447-59-0
M. Wt: 365.437
InChI Key: QROADDYESMVNDQ-UHFFFAOYSA-N
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Description

1-tert-butyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidin-4-one core, a tert-butyl group, and a tetrahydroquinoline moiety

Preparation Methods

The synthesis of 1-tert-butyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.

    Attachment of the tetrahydroquinoline moiety: This can be accomplished through condensation reactions between the pyrazolo[3,4-d]pyrimidin-4-one core and tetrahydroquinoline derivatives under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-tert-butyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halides, acids, and bases.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-tert-butyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Pharmacology: Research on this compound includes its interaction with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

    Chemical Biology: The compound can be used as a probe to study biological processes and pathways, providing insights into cellular functions and disease mechanisms.

    Industrial Applications: The compound may have applications in the development of new materials, catalysts, or chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-tert-butyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-tert-butyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:

    Pyrazolopyrimidines: These compounds share the pyrazolo[3,4-d]pyrimidin-4-one core but may differ in their substituents, leading to variations in their chemical and biological properties.

    Tetrahydroquinoline derivatives: Compounds with the tetrahydroquinoline moiety may have similar biological activities but differ in their overall structure and function.

    tert-Butyl substituted compounds: The presence of the tert-butyl group can influence the compound’s stability, solubility, and reactivity, making it unique compared to other compounds without this group.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-tert-butyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-20(2,3)25-18-15(11-22-25)19(27)23(13-21-18)12-17(26)24-10-6-8-14-7-4-5-9-16(14)24/h4-5,7,9,11,13H,6,8,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROADDYESMVNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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